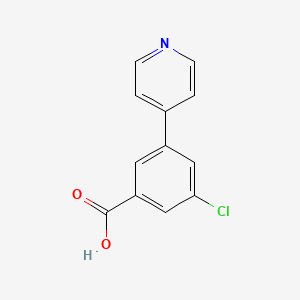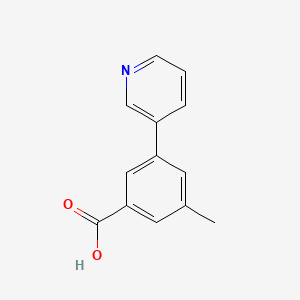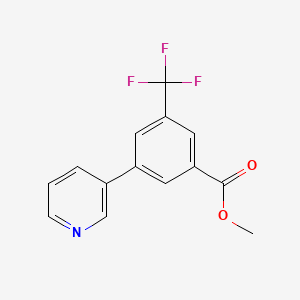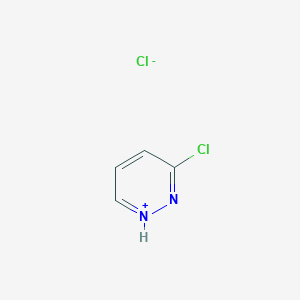
(1R,2R)-2-(pyrrolidin-1-yl)cyclohexan-1-ol
Descripción general
Descripción
(1R,2R)-2-(pyrrolidin-1-yl)cyclohexan-1-ol is a useful research compound. Its molecular formula is C10H19NO and its molecular weight is 169.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1R,2R)-2-(pyrrolidin-1-yl)cyclohexan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,2R)-2-(pyrrolidin-1-yl)cyclohexan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Luminescent Properties and Optical Materials
- Luminescent Chiral Compounds : (1R,2R)-2-(pyrrolidin-1-yl)cyclohexan-1-ol derivatives have been used in the synthesis of chiral mononuclear and polymeric cadmium(II) complexes. These complexes demonstrate luminescent properties, suggesting potential applications as optical materials. Their powder second-harmonic generation (SHG) efficiency, a measure of their nonlinear optical response, was found to be significant, though lesser than potassium dihydrogen phosphate (KDP) (Cheng et al., 2013).
Organocatalysis
- Chiral Organocatalyst Derivatives : Derivatives of (1R,2R)-2-(pyrrolidin-1-yl)cyclohexan-1-ol have been identified as effective chiral organocatalysts. They catalyze asymmetric reactions such as the Michael addition with good to high yield and enantioselectivity. The hydrogen bond formation between the catalyst and reactants like β-nitrostyrene is a key aspect of their function (Yan-fang, 2008).
Stereochemistry and Reaction Mechanisms
- Stereochemical Influence in Reactions : The stereochemistry of (1R,2R)-2-(pyrrolidin-1-yl)cyclohexan-1-ol derivatives impacts their chemical behavior significantly. For instance, in the catalysis of the addition of diethylzinc to aldehydes, the chiral benzylic carbon bearing the amino group controls the stereochemical outcome of the reaction, leading to various chiral secondary alcohols with high enantioselectivity (Asami et al., 2015).
Crystal Structure and Intermolecular Interactions
- Crystal Packing Influences : The molecular structures of (1R,2R)-2-(pyrrolidin-1-yl)cyclohexan-1-ol derivatives play a crucial role in crystal packing, with interactions like C–H⋯N, C–H⋯π, and π⋯π being influential. These interactions dictate the arrangement of molecules in solid state and are essential for understanding the material's properties (Lai et al., 2006).
Synthesis of Chiral Auxiliaries and Enantiopure Compounds
- Enantioselective Synthesis of α-Hydroxy Acids : (1R,2R)-2-(pyrrolidin-1-yl)cyclohexan-1-ol derivatives have been utilized as chiral auxiliaries for the synthesis of enantiomerically pure α-hydroxy acids. This demonstrates their utility in producing compounds with high optical purities, crucial for various applications in pharmaceuticals and chemical synthesis (Basavaiah & Krishna, 1995).
Medicinal Chemistry and Drug Design
- Design of Potentially Powerful Analgesics : Derivatives of (1R,2R)-2-(pyrrolidin-1-yl)cyclohexan-1-ol have been explored in the design of potentially powerful analgesics. By manipulating the molecular structure, researchers aim to create synthetic opiates with improved affinity and selectivity toward opioid receptors, which could lead to safer and more effective pain management solutions (Borowiecki, 2022).
Propiedades
IUPAC Name |
(1R,2R)-2-pyrrolidin-1-ylcyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-10-6-2-1-5-9(10)11-7-3-4-8-11/h9-10,12H,1-8H2/t9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIDLIAAUJBCSD-NXEZZACHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N2CCCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N2CCCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901266670 | |
| Record name | rel-(1R,2R)-2-(1-Pyrrolidinyl)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901266670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14909-81-0 | |
| Record name | rel-(1R,2R)-2-(1-Pyrrolidinyl)cyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14909-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(1R,2R)-2-(1-Pyrrolidinyl)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901266670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-3'-fluoro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B7837616.png)

![6-Fluoro-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B7837634.png)
![2-(3-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B7837641.png)







![1-[(Z)-N'-hydroxycarbamimidoyl]formamide](/img/structure/B7837707.png)

